Repaglinide ethyl ester

概要

説明

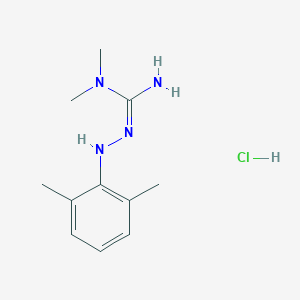

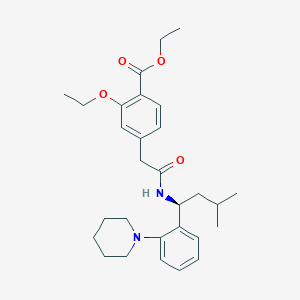

Repaglinide ethyl ester is an impurity of Repaglinide , an antidiabetic drug in the class of medications known as meglitinides . It is used to improve glycemic control in diabetes .

Synthesis Analysis

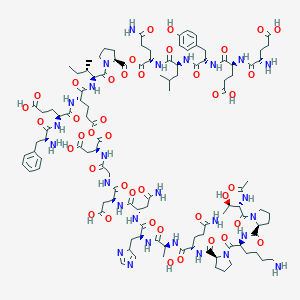

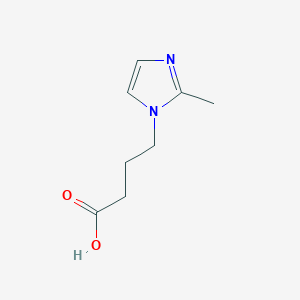

The synthesis of Repaglinide ethyl ester involves several steps including esterification, formylation, oxidation, etherification, and selective hydrolysis . The effect of reaction temperature, time, solvent, and substrate ratios on the yield were studied in detail .Molecular Structure Analysis

The molecular formula of Repaglinide ethyl ester is C29H40N2O4 . Its average mass is 480.639 Da and its monoisotopic mass is 480.298798 Da .Chemical Reactions Analysis

Esters, including Repaglinide ethyl ester, can undergo a variety of reactions. One such reaction is hydrolysis, where the alkoxy (OR′) group of an ester is replaced by another group . Esterification reactions can also occur in media of organic solvents such as hexane, heptane, decane, and benzene .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .科学的研究の応用

Antidiabetic Drug Synthesis

Repaglinide ethyl ester is a key intermediate in the synthesis of the antidiabetic drug repaglinide . Repaglinide, developed by Boehringer Ingelheim and Novo Nordisk, is a non-sulfonylurea insulin secretion agent used for the treatment of type 2 diabetes . As a prandial glucose regulator, repaglinide can rapidly promote insulin secretion and reduce the glycosylated haemoglobin (HbAlc) and postprandial glucose (PBG) in diabetic patients .

New Synthetic Routes

A new method has been described for manufacturing 3-ethoxy-4-ethoxycarbonylphenylacetic acid, which is a key intermediate of repaglinide . This method involves esterification, formylation, oxidation, etherification, and selective hydrolysis . The new method makes the scale-up operation easier and the environmental problems are fewer .

Ester Chemistry

The chemistry of esterification is recognized as a mainstay in modern organic synthesis . Esters are ubiquitous in natural products, pharmaceuticals, fine chemicals, polymer materials, and many more . Repaglinide ethyl ester, being an ester, is part of this broad and important field of chemistry .

Medicinal Chemistry

Esters are commonly occurring structural motifs that are finding increasing applications in medicinal chemistry owing to their diverse bioactivities . Repaglinide ethyl ester, as an ester, could potentially have diverse bioactivities and find applications in medicinal chemistry .

Organic Synthesis

Esters of carboxylic acids are ubiquitous not only as useful synthetic precursors in organic synthesis but also as important building blocks in pharmaceuticals and agrochemicals . Repaglinide ethyl ester, being an ester of a carboxylic acid, could be a useful synthetic precursor in organic synthesis .

Development of New Synthetic Methods

Recent advances in ester chemistry include the development of new synthetic methods such as catalyst, thermal catalysis, photocatalysis, electrocatalysis, Lewis acid catalysis, transition metal catalysis, microwave catalysis, C-H activation, etc . Repaglinide ethyl ester, being an ester, could potentially benefit from these new synthetic methods .

作用機序

Target of Action

Repaglinide ethyl ester, also known as (S)-Ethyl 2-ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoate, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

Repaglinide ethyl ester belongs to the meglitinide class of short-acting insulin secretagogues . It works by binding to the β cells of the pancreas, stimulating insulin release . This action induces an early insulin response to meals, which helps decrease postprandial (after meal) blood glucose levels . The action of meglitinides like Repaglinide is dependent on the presence of glucose, which means their risk of causing hypoglycemia (low blood sugar) is lower than that of other antidiabetic drugs .

Biochemical Pathways

The action of Repaglinide ethyl ester involves blocking ATP-dependent potassium channels, which depolarizes the membrane and facilitates calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This mechanism helps regulate blood glucose levels, particularly after meals.

Pharmacokinetics

Repaglinide is rapidly absorbed and has a fast onset of dose-dependent blood-glucose-lowering effect . It is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . The total body clearance after administration of repaglinide is 33 L/h, equivalent to a total blood clearance of 876 ml/min .

Result of Action

The primary result of Repaglinide ethyl ester’s action is the reduction of blood glucose levels. It achieves this by promoting rapid insulin secretion, which in turn reduces glycosylated hemoglobin (HbA1c) and postprandial glucose (PBG) levels in diabetic patients . This makes Repaglinide ethyl ester effective in improving glycemic control in adults with type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of Repaglinide ethyl ester can be influenced by various environmental factors. For instance, the presence of glucose is necessary for the drug’s action, as it is glucose-dependent . Additionally, factors such as the patient’s diet, exercise routine, and overall health status can impact the drug’s efficacy. It’s also worth noting that the drug should only be taken with meals, and meal-time doses should be skipped with any skipped meal .

将来の方向性

The technologies for fabrication of nanocrystals have immense potential to improve the solubility of a variety of poor water-soluble drugs, including Repaglinide, with subsequent enhanced bioavailability . Microfluidics is a cutting-edge technique that provides a new approach for producing nanoparticles with controlled properties for a variety of applications .

特性

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163798 | |

| Record name | Repaglinide ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Repaglinide ethyl ester | |

CAS RN |

147770-06-7 | |

| Record name | Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147770-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Repaglinide ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147770067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repaglinide ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPAGLINIDE ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

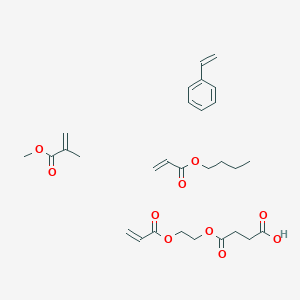

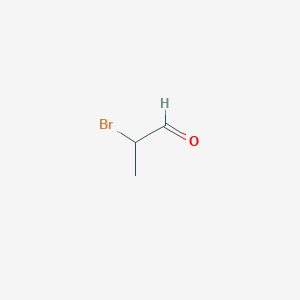

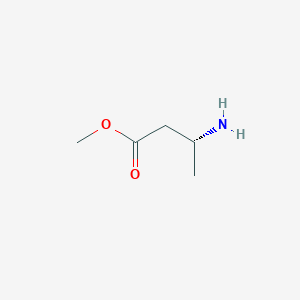

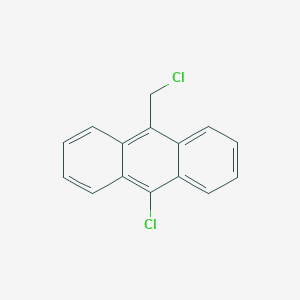

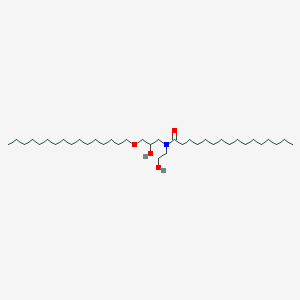

Synthesis routes and methods I

Procedure details

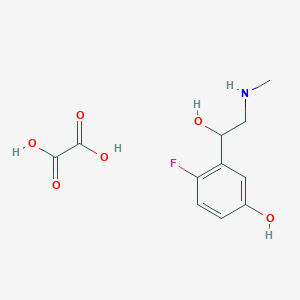

Synthesis routes and methods II

Procedure details

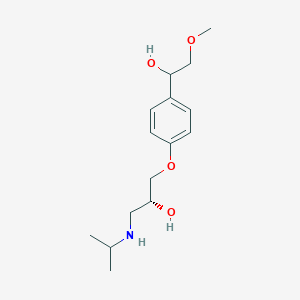

Synthesis routes and methods III

Procedure details

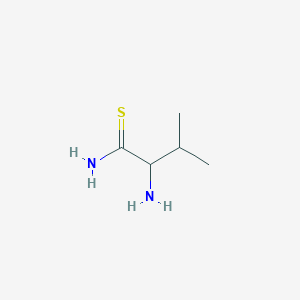

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)